molecular formula C16H23NO6 B8526838 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid

3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B8526838
M. Wt: 325.36 g/mol
InChI Key: ZHTJUJKSWIABQE-UHFFFAOYSA-N
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Description

3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, the compound may inhibit or activate enzymes, alter gene expression, or affect cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the ester groups, resulting in different reactivity and applications.

    3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A simpler structure with fewer functional groups.

    2-tert-butyl ester 4-ethyl ester derivatives: Variations in ester groups can lead to different physical and chemical properties.

Uniqueness

The uniqueness of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-6-22-14(20)12-9(2)13(15(21)23-16(3,4)5)17-10(12)7-8-11(18)19/h17H,6-8H2,1-5H3,(H,18,19)

InChI Key

ZHTJUJKSWIABQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Ethoxycarbonyl-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 1d (23.6 g, 66.8 mmol) was dissolved in 190 ml of tetrahydrofuran and 90 ml of methanol under stirring, and added with aqueous lithium hydroxide solution (80 ml, 10 mol/L, 0.8 mol) at room temperature. The color of the reaction solution gradually turned from light yellow to cyan, and stirred for another 1 hour. After thin lay chromatography showed the disappearance of starting materials, the resulting mixture was concentrated under reduced pressure to evaporate organic solvent. The residue was adjusted pH to 2 with hydrochloric acid solution (2 mol/L) in an ice-water bath under stirring. White precipitates were formed. The mixture was filtered, and the filter cake was dried to obtain the title compound 5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 1e (24 g, yield 98%) as a white solid.
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

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